molecular formula C8H14O3 B13451705 4,4-Dimethyloxane-2-carboxylic acid

4,4-Dimethyloxane-2-carboxylic acid

Cat. No.: B13451705
M. Wt: 158.19 g/mol
InChI Key: ORLOPFMUPGFRPI-UHFFFAOYSA-N
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Description

4,4-Dimethyloxane-2-carboxylic acid is an organic compound with the molecular formula C8H14O3. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (-COOH). This compound is notable for its structural feature of having two methyl groups attached to the oxane ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxane-2-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of 4,4-dimethyloxane-2-methanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{4,4-Dimethyloxane-2-methanol} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4,4-dimethyloxane-2-methanol using a metal catalyst such as palladium or platinum. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyloxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: The compound can be reduced to form 4,4-dimethyloxane-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

    Oxidation: Carbon dioxide (CO2), water (H2O)

    Reduction: 4,4-Dimethyloxane-2-methanol

    Substitution: Esters, amides, and other derivatives

Scientific Research Applications

4,4-Dimethyloxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxane-2-carboxylic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.

Comparison with Similar Compounds

    4,4-Dimethyloxane-2-methanol: A precursor in the synthesis of 4,4-Dimethyloxane-2-carboxylic acid.

    4,4-Dimethyloxane-2-amine: An amine derivative with different reactivity and applications.

    4,4-Dimethyloxane-2-ester: An ester derivative used in various chemical processes.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of two methyl groups on the oxane ring and the carboxyl functional group. These features confer distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4,4-dimethyloxane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-8(2)3-4-11-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

ORLOPFMUPGFRPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)C(=O)O)C

Origin of Product

United States

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